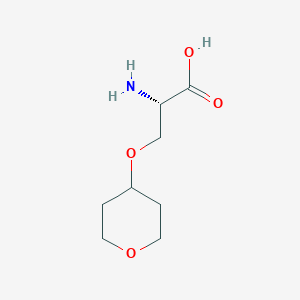
O-(Tetrahydro-2H-pyran-4-yl)-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(Tetrahydro-2H-pyran-4-yl)-L-serine:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(Tetrahydro-2H-pyran-4-yl)-L-serine typically involves the protection of the hydroxyl group of serine followed by the introduction of the tetrahydropyran ring. One common method involves the use of tetrahydropyranyl (THP) protection. The reaction conditions often include the use of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: O-(Tetrahydro-2H-pyran-4-yl)-L-serine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: O-(Tetrahydro-2H-pyran-4-yl)-L-serine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can serve as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for specific interactions with biological targets.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It can be employed in the production of polymers, resins, and other high-performance materials.
作用機序
The mechanism of action of O-(Tetrahydro-2H-pyran-4-yl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydropyran ring and serine moiety allow for unique binding interactions, which can modulate the activity of these targets. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, preventing the enzyme from catalyzing its reaction.
類似化合物との比較
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- O-(Tetrahydro-2H-pyran-2-yl)-L-serine
- O-(Tetrahydro-2H-pyran-2-yl)-L-threonine
Comparison: O-(Tetrahydro-2H-pyran-4-yl)-L-serine is unique due to the position of the tetrahydropyran ring on the serine molecule. This positional difference can significantly affect the compound’s reactivity and interactions with biological targets. Compared to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, which has a hydroxylamine group, this compound has an amino acid backbone, making it more suitable for biological applications.
特性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c9-7(8(10)11)5-13-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |
InChIキー |
AGZGBTYKFITHFS-ZETCQYMHSA-N |
異性体SMILES |
C1COCCC1OC[C@@H](C(=O)O)N |
正規SMILES |
C1COCCC1OCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















